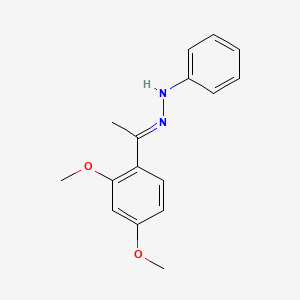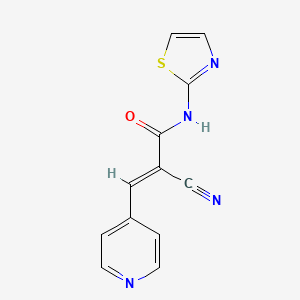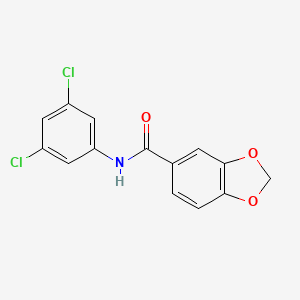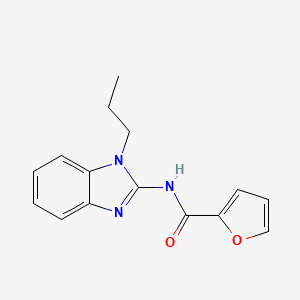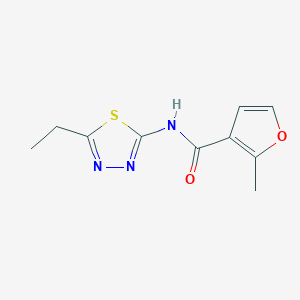![molecular formula C15H14N4O2S2 B5718474 N-(4-ethoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5718474.png)
N-(4-ethoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiadiazole-urea derivatives typically involves the reaction of acylazides with amino-thiadiazoles or isocyanates with thiadiazole derivatives. For example, Song Xin-jian et al. (2006) synthesized derivatives by reacting acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole, confirming structures with IR, 1H NMR, and elementary analysis (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006). Similarly, Xin-jian Song et al. (2008) detailed the synthesis of N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, utilizing X-ray crystallography for structure confirmation (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Molecular Structure Analysis
The molecular structure of thiadiazole-urea derivatives often reveals a planar urea scaffold due to intramolecular N–H···O hydrogen bonds, as observed by Xin-jian Song et al. (2008). This planarity is crucial for the stability and biological activity of these compounds. X-ray crystallography provides detailed insights into these structures, highlighting intermolecular hydrogen bonds and π–π stacking interactions (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Reactions and Properties
The reactivity of thiadiazole-urea compounds involves interactions with various biological targets. For instance, derivatives synthesized by Song Xin-jian et al. (2006) showed activity as plant growth regulators, indicating their potential in agricultural applications. These reactions and properties are often determined through preliminary biological activity tests (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Physical Properties Analysis
The physical properties of thiadiazole-urea derivatives, such as solubility, melting point, and crystalline structure, can be inferred from crystallographic data. For example, the compound studied by Xin-jian Song et al. (2008) crystallizes in the triclinic space group, with specific cell parameters, indicating its solid-state characteristics and potential solubility behavior (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity, stability, and interactions with biological systems, can be studied through various spectroscopic and analytical techniques. The synthesis methods and resulting structures significantly influence these properties, as demonstrated in the works of Song Xin-jian et al. (2006) and Xin-jian Song et al. (2008), where the biological activities of synthesized compounds were explored through preliminary tests (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006) (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-2-21-11-7-5-10(6-8-11)16-14(20)17-15-19-18-13(23-15)12-4-3-9-22-12/h3-9H,2H2,1H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPKLLUCKFAEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-3-[(2E)-5-(thiophen-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-phenyl-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5718424.png)
![4-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5718427.png)
